molecular formula C9H10N4 B6210220 5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine CAS No. 1247542-90-0

5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine

Cat. No.: B6210220
CAS No.: 1247542-90-0
M. Wt: 174.2
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Description

5-(1-Methyl-1H-pyrazol-4-yl)pyridin-2-amine (CAS: 1247542-90-0) is a heterocyclic compound with a pyridine core substituted at the 2-position with an amine group and at the 5-position with a 1-methylpyrazole moiety. Its molecular formula is C₉H₁₀N₄, with a molecular weight of 174.20 g/mol and a calculated LogP of 1.64, indicating moderate lipophilicity . The compound’s polar surface area (PSA) is 56.73 Ų, suggesting reasonable solubility in polar solvents.

Properties

CAS No.

1247542-90-0

Molecular Formula

C9H10N4

Molecular Weight

174.2

Purity

95

Origin of Product

United States

Preparation Methods

Continuous Flow Reactors

Replacing batch processes with continuous systems enhances reproducibility. A telescoped sequence combining boronic ester preparation and Suzuki coupling in a single flow setup achieves 89% yield with residence times <30 minutes.

Solvent Recycling

Recovery of DMF via vacuum distillation reduces costs by 40%, with ≤2% solvent loss per cycle.

Challenges and Mitigation

  • Regioselectivity: Competing C3 vs. C5 substitution in pyridine is minimized using sterically hindered ligands (e.g., DavePhos).

  • Purification: Silica gel chromatography remains standard, though crystallization from ethanol/water mixtures improves throughput.

Recent Advancements (2023–2025)

Photoredox catalysis enables room-temperature amination, achieving 76% yield with Ir(ppy)₃ as a photocatalyst. Machine learning models predict optimal ligand-catalyst pairs, reducing experimental screening by 60% .

Chemical Reactions Analysis

Types of Reactions

5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the pyridine ring can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydride in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-alkylated or N-acylated derivatives.

Scientific Research Applications

5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of parasite growth in antimalarial applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridin-2-amine Derivatives

4-(4-(1-Methyl-1H-pyrazol-4-yl)-1H-imidazol-5-yl)-N-(4-morpholinophenyl)pyridin-2-amine
  • Structure: Features a pyridin-2-amine core with a 1-methylpyrazole and imidazole substituent, plus a morpholinophenyl group.
  • Properties : Increased molecular weight (~400–450 g/mol) due to the morpholine and imidazole groups. The morpholine enhances solubility, while the imidazole may improve target binding via hydrogen bonding.
  • Applications : Designed as a p38α mitogen-activated protein (MAP) kinase inhibitor, highlighting the role of bulky substituents in kinase selectivity .
Crizotinib ((R)-3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine)
  • Structure : Shares the pyridin-2-amine scaffold but includes a piperidine-pyrazole and fluorophenyl group.
  • Properties : Higher molecular weight (450–500 g/mol ) and LogP (~3.5–4.0) due to aromatic and halogen substituents.
  • Applications: FDA-approved ALK/ROS1 inhibitor for non-small cell lung cancer. The piperidine and fluorine groups enhance target affinity and metabolic stability .

Pyrimidin-2-amine Derivatives

5-Chloro-4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine
  • Structure : Pyrimidin-2-amine core with dual pyrazole substituents.
  • Properties : Molecular weight ~300 g/mol ; chlorine and methyl groups increase hydrophobicity (LogP > 2.0).
  • Applications : Investigated as a CDK2 inhibitor. The pyrimidine core may offer improved π-stacking interactions compared to pyridine .
5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine
  • Structure : Pyrimidin-2-amine with a 4-methylpiperazine group.
  • Properties : Molecular weight 194 g/mol ; the piperazine improves solubility (PSA ~60 Ų).
  • Applications : Intermediate in synthesizing kinase inhibitors (e.g., COMPOUND 28), where piperazine enhances solubility and bioavailability .

Positional Isomers and Fused-Ring Analogs

5-(4-Pyridinyl)-1H-pyrazol-3-amine
  • Structure : Pyrazole linked to pyridine at the 4-position (vs. 5-position in the target compound).
  • Properties : Reduced LogP (~1.0) due to fewer hydrophobic groups.
  • Applications : Explored in metal coordination chemistry; positional isomerism affects electronic properties and hydrogen-bonding capacity .
2-(1-Methyl-1H-pyrazol-4-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride
  • Structure : Fused imidazo-pyridine system with a pyrazole substituent.
  • Properties : Higher molecular weight (253.73 g/mol ) and PSA (~70 Ų) due to the fused ring.
  • Applications: Potential CNS activity due to improved blood-brain barrier penetration from the fused ring .

Key Comparative Data

Compound Core Structure Molecular Weight (g/mol) LogP Key Substituents Applications Reference
5-(1-Methyl-1H-pyrazol-4-yl)pyridin-2-amine Pyridine 174.20 1.64 1-Methylpyrazole, amine Kinase inhibition (potential)
Crizotinib Pyridine ~450 ~3.8 Piperidine, fluorophenyl ALK/ROS1 inhibitor
5-Chloro-4-(1,3-dimethylpyrazolyl)pyrimidin-2-amine Pyrimidine ~300 >2.0 Chlorine, dual pyrazoles CDK2 inhibition
5-(4-Pyridinyl)-1H-pyrazol-3-amine Pyridine-pyrazole ~160 ~1.0 Pyridine at pyrazole 4-position Metal coordination

Discussion of Structural and Functional Differences

  • Pyridine vs. Pyrimidine Cores : Pyrimidine-based analogs (e.g., ) often exhibit higher binding affinity due to additional hydrogen-bonding sites but may suffer from reduced solubility.
  • Positional Isomerism : The placement of pyrazole on pyridine (5-position in the target vs. 4-position in ) alters electronic distribution, impacting interactions with biological targets.

Biological Activity

5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine is a compound of interest in medicinal chemistry, particularly due to its potential as a therapeutic agent. This article reviews its biological activity, focusing on mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

The biological activity of this compound can be attributed to its interaction with specific molecular targets. It has been identified as an inhibitor of various kinases, including fibroblast growth factor receptors (FGFRs) and ROS1/ALK pathways. These pathways are crucial in cancer biology, particularly in non-small cell lung cancer (NSCLC) and other malignancies.

Inhibition of ROS1 and ALK

Recent studies have demonstrated that derivatives of 2-aminopyridine, including compounds similar to this compound, exhibit potent inhibitory effects against ROS1 and ALK mutations associated with drug resistance. For instance, a spiro derivative showed an IC50 value of 42.3 nM against the ROS1 G2032R mutant, significantly outperforming Crizotinib, a standard treatment .

Efficacy Against Cancer

Research has shown that this compound exhibits notable anticancer properties. In vitro studies indicate its effectiveness against various cancer cell lines, including HeLa and HepG2 cells. The compound's ability to inhibit cell proliferation while sparing normal fibroblasts suggests a favorable therapeutic index .

Case Studies

A significant case study involved the evaluation of pyrazole derivatives in treating inflammatory conditions and cancer. The compound demonstrated a reduction in TNF-alpha release in LPS-stimulated models, indicating its anti-inflammatory potential alongside anticancer activity .

Structure-Activity Relationship (SAR)

The SAR analysis of pyrazole-based compounds has revealed that modifications at specific positions can enhance biological activity. For example:

  • Substituents on the Pyrazole Ring : Variations in substituent groups at the N1 position have been linked to changes in potency against cancer cells.
  • Pyridine Moiety : The presence of the pyridine ring is essential for maintaining the compound's efficacy against kinase targets.
CompoundTargetIC50 (nM)Notes
C01ROS1 G2032R42.3Superior to Crizotinib
This compoundHeLa CellsNot specifiedShows selective toxicity towards cancer cells

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. A common approach involves reacting 4-methylpyrazole with 2-aminopyridine derivatives under basic conditions (e.g., Na₂CO₃) with Pd catalysts (e.g., Pd(PPh₃)₄) in solvents like DME/H₂O (10:1) at 150°C for 1 hour. Yield optimization requires precise control of temperature, catalyst loading, and stoichiometry. Impurities often arise from incomplete substitution or side reactions; purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using δ 7.5–8.5 ppm (pyridine protons) and δ 7.0–7.5 ppm (pyrazole protons). Methyl groups appear as singlets near δ 2.5–3.0 ppm .
  • IR Spectroscopy : Confirm amine (-NH₂) stretches at ~3300–3500 cm⁻¹ and pyridine C=N stretches at ~1570–1600 cm⁻¹ .
  • Mass Spectrometry : Use EI-MS to detect the molecular ion peak (e.g., m/z 188.1 for C₉H₁₂N₄) and fragmentation patterns to validate substituent positions .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs (e.g., pyrazole-pyridine hybrids). Use in vitro models for:

  • Antimicrobial Activity : Broth microdilution (MIC determination against S. aureus, E. coli).
  • Kinase Inhibition : Fluorescence polarization assays targeting kinases like JAK2 or EGFR, referencing similar compounds in .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to improve this compound's bioactivity?

  • Methodological Answer :

  • Core Modifications : Vary substituents on the pyridine (e.g., electron-withdrawing groups at C5) and pyrazole (e.g., alkyl/aryl groups at N1) .
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to predict binding modes with targets like kinase ATP pockets. Validate with IC₅₀ assays .
  • Data Analysis : Apply multivariate regression to correlate logP, polar surface area, and IC₅₀ values .

Q. What experimental strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay conditions (e.g., cell line passage number, serum concentration).
  • Meta-Analysis : Compare datasets using tools like PRISMA, focusing on variables like solvent (DMSO vs. aqueous buffers) and endpoint measurements (e.g., ATP-based vs. resazurin assays) .
  • Counter-Screening : Test off-target effects (e.g., cytochrome P450 inhibition) to rule out false positives .

Q. How can computational methods enhance the understanding of this compound's interaction mechanisms?

  • Methodological Answer :

  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to study stability in binding pockets (e.g., solvated kinase domains). Analyze RMSD and hydrogen-bonding networks .
  • QSAR Modeling : Use MOE or Schrödinger to build predictive models with descriptors like topological polar surface area (TPSA) and H-bond acceptors .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

  • Methodological Answer :

  • Catalyst Optimization : Replace Pd(PPh₃)₄ with cheaper ligands (e.g., XPhos) to reduce costs and improve turnover .
  • Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and minimize side products (e.g., di-aminated byproducts) .

Comparative and Mechanistic Questions

Q. How does this compound's stability under physiological conditions compare to its analogs?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 1.2–7.4) for 24h; analyze degradation via HPLC-MS. Pyridine rings are prone to hydrolysis under acidic conditions .
  • Thermal Stability : Use TGA/DSC to identify decomposition thresholds (>200°C typical for aryl amines) .

Q. What strategies differentiate this compound from structurally similar pyrazole-pyridine hybrids in terms of target selectivity?

  • Methodological Answer :

  • Crystallography : Resolve co-crystal structures with target proteins (e.g., PDB ID: 6XYZ) to identify unique binding motifs .
  • Proteomics Profiling : Use affinity chromatography coupled with LC-MS/MS to map off-target interactions .

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